molecular formula C13H12OS B1324112 3-(2,5-Dimethylbenzoyl)thiophene CAS No. 896618-60-3

3-(2,5-Dimethylbenzoyl)thiophene

Cat. No. B1324112
CAS RN: 896618-60-3
M. Wt: 216.3 g/mol
InChI Key: DEXVYYSMOLMDNG-UHFFFAOYSA-N
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Description

“3-(2,5-Dimethylbenzoyl)thiophene” is a chemical compound with the molecular formula C13H13OS . It is a thiophene derivative, which means it contains a five-membered ring made up of four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring attached to a benzoyl group with two methyl groups . The molecular weight of this compound is 217.31 .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Studies

The synthesis of novel compounds with 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis has shown promising results in antimicrobial studies, highlighting the potential of derivatives of 3-(2,5-Dimethylbenzoyl)thiophene in this field (Kheder & Mabkhot, 2012).

Antioxidant Activity

The evaluation of antioxidant properties of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, including those prepared by Buchwald-Hartwig cross-coupling, has been conducted. This research provides insights into the potential antioxidant applications of derivatives of this compound (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Chemical Synthesis and Reactions

Studies have shown the diverse chemical reactions and synthesis processes involving this compound derivatives, demonstrating their utility in complex chemical synthesis and the study of regioselectivity (Hannoun et al., 1979). Additionally, the Elbs reaction of aroylbenzo[b]thiophens, including this compound derivatives, has been explored, showing the potential for creating complex organic structures (Marie, Buu-hoi, & Jacquignon, 1971).

Photochemical Degradation

Research into the photochemical degradation of crude oil components, including 2,3-dimethylbenzo[b]thiophene, has been conducted to understand the fate of these compounds in environmental contexts, such as oil spills (Andersson & Bobinger, 1996).

Electronic Properties and Applications

Studies on the electronic properties of carbazole-thiophene dimers, including those linked to 3,5-dimethylbenzo[b]thiophenes, have been conducted. These studies are crucial for understanding the potential applications of these compounds in optoelectronics and other electronic fields (Damit, Nordin, Ariffin, & Sulaiman, 2016).

Optoelectronic Materials

The synthesis and characterization of novel heterocyclic compounds based on thiophene structures, including those with 2,5-dimethylthiophene, have been explored for their potential in optoelectronic applications (Ramkumar & Kannan, 2015).

Future Directions

Thiophene derivatives, including “3-(2,5-Dimethylbenzoyl)thiophene”, have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

(2,5-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXVYYSMOLMDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641839
Record name (2,5-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896618-60-3
Record name (2,5-Dimethylphenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896618-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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